molecular formula C7H13FN2O B8492410 4-PIPERIDINAMINE, 1-(FLUOROACETYL)-

4-PIPERIDINAMINE, 1-(FLUOROACETYL)-

Cat. No.: B8492410
M. Wt: 160.19 g/mol
InChI Key: UAESUXUBOUNJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-PIPERIDINAMINE, 1-(FLUOROACETYL)- is a chemical compound with the molecular formula C7H13FN2O. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

The synthesis of 4-PIPERIDINAMINE, 1-(FLUOROACETYL)- involves several steps. One common method includes the reaction of piperidine with fluoroacetyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane .

Industrial production methods may involve continuous-flow synthesis techniques to enhance yield and efficiency. For example, the starting material, piperidine, can be reacted with fluoroacetyl chloride in a micro fixed-bed reactor packed with a suitable catalyst to produce the desired compound in high yield .

Chemical Reactions Analysis

4-PIPERIDINAMINE, 1-(FLUOROACETYL)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-PIPERIDINAMINE, 1-(FLUOROACETYL)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-PIPERIDINAMINE, 1-(FLUOROACETYL)- involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

4-PIPERIDINAMINE, 1-(FLUOROACETYL)- can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    4-Piperidone: A ketone derivative of piperidine, used in the synthesis of various pharmaceuticals.

    N-Methylpiperidine: A methylated derivative, used as a solvent and intermediate in organic synthesis.

The uniqueness of 4-PIPERIDINAMINE, 1-(FLUOROACETYL)- lies in its fluoroacetyl group, which imparts specific chemical and biological properties that are not present in other piperidine derivatives .

Properties

Molecular Formula

C7H13FN2O

Molecular Weight

160.19 g/mol

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-fluoroethanone

InChI

InChI=1S/C7H13FN2O/c8-5-7(11)10-3-1-6(9)2-4-10/h6H,1-5,9H2

InChI Key

UAESUXUBOUNJDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)CF

Origin of Product

United States

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